molecular formula C11H13NO7 B013789 p-Nitrophenyl alpha-D-xylopyranoside CAS No. 10238-28-5

p-Nitrophenyl alpha-D-xylopyranoside

Cat. No.: B013789
CAS No.: 10238-28-5
M. Wt: 271.22 g/mol
InChI Key: MLJYKRYCCUGBBV-LMLFDSFASA-N
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Description

p-Nitrophenyl alpha-D-xylopyranoside is a chemical compound commonly used as a substrate in enzymatic assays, particularly for the detection and quantification of alpha-D-xylosidase activity. It is characterized by the presence of a nitrophenyl group attached to the alpha-D-xylopyranoside moiety, which allows for colorimetric detection when the compound is cleaved by the enzyme.

Scientific Research Applications

p-Nitrophenyl alpha-D-xylopyranoside is widely used in scientific research due to its role as a chromogenic substrate. Its applications include:

    Enzymatic Assays: Used to measure the activity of alpha-D-xylosidase in various biological samples.

    Biochemical Studies: Helps in studying the kinetics and mechanisms of glycosidase enzymes.

    Medical Research: Utilized in the investigation of metabolic pathways involving xylosidase enzymes.

    Industrial Applications: Employed in the quality control of enzyme preparations and in the development of enzyme-based diagnostic kits.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

p-Nitrophenyl alpha-D-xylopyranoside plays a crucial role in biochemical reactions as a substrate for alpha-xylosidase enzymes. These enzymes hydrolyze the glycosidic bond in this compound, releasing p-nitrophenol, which can be quantitatively measured due to its yellow color. The interaction between this compound and alpha-xylosidase is highly specific, allowing researchers to study the enzyme’s activity and kinetics in detail. Additionally, this compound is used to assay the activity of other glycosidases, such as beta-xylosidase and alpha-arabinosidase .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for glycosidase enzymes. In cells expressing alpha-xylosidase, the hydrolysis of this compound leads to the production of p-nitrophenol, which can affect cell signaling pathways and gene expression. The compound’s impact on cellular metabolism is primarily related to its role in studying enzyme activity, providing insights into the regulation of glycosidase enzymes and their substrates .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of alpha-xylosidase enzymes. The enzyme catalyzes the hydrolysis of the glycosidic bond, resulting in the release of p-nitrophenol and the corresponding sugar moiety. This reaction is highly specific and relies on the precise interaction between this compound and the enzyme’s active site. The release of p-nitrophenol can be monitored spectrophotometrically, allowing researchers to study enzyme kinetics and inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures and protected from light. Prolonged exposure to light or higher temperatures can lead to degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that this compound maintains its activity over extended periods when stored under optimal conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is typically well-tolerated and does not exhibit significant toxicity. At higher doses, this compound can cause adverse effects, including skin and eye irritation. It is essential to determine the appropriate dosage for each specific application to avoid potential toxic effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to glycosidase activity. The compound is hydrolyzed by alpha-xylosidase enzymes, resulting in the release of p-nitrophenol and the corresponding sugar moiety. This reaction is part of the broader metabolic processes involving the breakdown of complex carbohydrates into simpler sugars. The activity of this compound in these pathways provides insights into the regulation of glycosidase enzymes and their substrates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its solubility and affinity for cellular components. Understanding the transport and distribution of this compound is crucial for optimizing its use in biochemical assays and studying enzyme activity .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with alpha-xylosidase enzymes. The compound is typically found in compartments where these enzymes are active, such as the lysosomes and cytoplasm. The targeting signals and post-translational modifications of alpha-xylosidase enzymes play a role in directing this compound to specific subcellular compartments, influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl alpha-D-xylopyranoside typically involves the glycosylation of p-nitrophenol with a protected xylopyranosyl donor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The general steps include:

  • Protection of the hydroxyl groups on the xylopyranose.
  • Glycosylation of p-nitrophenol with the protected xylopyranosyl donor.
  • Deprotection of the hydroxyl groups to yield the final product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

  • Large-scale protection and glycosylation reactions.
  • Efficient purification techniques such as crystallization or chromatography.
  • Quality control measures to ensure the purity and consistency of the product.

Types of Reactions:

    Hydrolysis: this compound undergoes hydrolysis in the presence of alpha-D-xylosidase, resulting in the release of p-nitrophenol and alpha-D-xylopyranose.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using alpha-D-xylosidase in a buffered aqueous solution.

    Reduction: Hydrogen gas and a palladium catalyst for the reduction of the nitro group.

Major Products:

    Hydrolysis: p-Nitrophenol and alpha-D-xylopyranose.

    Reduction: p-Aminophenyl alpha-D-xylopyranoside.

Comparison with Similar Compounds

  • p-Nitrophenyl beta-D-xylopyranoside
  • p-Nitrophenyl alpha-D-glucopyranoside
  • p-Nitrophenyl beta-D-glucopyranoside
  • p-Nitrophenyl alpha-D-galactopyranoside

Comparison:

  • Substrate Specificity: p-Nitrophenyl alpha-D-xylopyranoside is specific for alpha-D-xylosidase, whereas the other compounds are specific for their respective enzymes (e.g., beta-D-xylosidase, alpha-D-glucosidase).
  • Colorimetric Detection: All these compounds release p-nitrophenol upon enzymatic cleavage, allowing for similar colorimetric detection methods.
  • Structural Differences: The differences in the sugar moiety (xylopyranose, glucopyranose, galactopyranose) determine the specificity for different enzymes.

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(4-nitrophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9+,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJYKRYCCUGBBV-LMLFDSFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10907450
Record name 4-Nitrophenyl pentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10907450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10238-28-5
Record name p-Nitrophenyl α-D-xylopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10238-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Nitrophenyl alpha-D-xylopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010238285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl pentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10907450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-nitrophenyl α-D-xylopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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